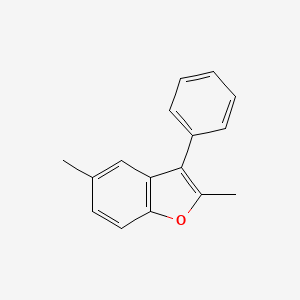

2,5-Dimethyl-3-phenylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69740-66-5 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2,5-dimethyl-3-phenyl-1-benzofuran |

InChI |

InChI=1S/C16H14O/c1-11-8-9-15-14(10-11)16(12(2)17-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChI Key |

QVUTUWQJUFAOJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethyl 3 Phenylbenzofuran and Analogous Benzofuran Derivatives

Established Synthetic Routes to Benzofuran (B130515) Nuclei

The construction of the benzofuran core can be achieved through various synthetic strategies, which are broadly categorized into intramolecular and intermolecular cyclizations, as well as transition metal-catalyzed and metal-free approaches. manchester.ac.uk

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and powerful method for synthesizing benzofurans, where a pre-functionalized precursor undergoes ring closure. manchester.ac.uk These strategies often involve the formation of either the O–C2 or the C2–C3 bond in the final step. rsc.org

Key intramolecular approaches include:

Cyclization of o-alkenylphenols: The C-H functionalization of o-alkenylphenols represents a direct approach to benzofuran synthesis. nih.gov

Cyclization of o-alkynylphenols: Transition metal-catalyzed hydroalkoxylation of readily available o-alkynylphenols is a reliable method for producing C2-substituted benzofurans. nih.gov

Cyclization of o-allylphenols: This method provides another pathway to the benzofuran nucleus. nih.gov

Base-promoted cyclization: A facile, transition-metal-free method involves the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones. researchgate.net

Intermolecular Cyclization Strategies

Intermolecular approaches involve the construction of the benzofuran ring from two or more separate components. These methods offer the advantage of assembling complex benzofurans from simpler starting materials. A notable example is the cascade radical cyclization/intermolecular coupling of 2-azaallyls, which allows for the synthesis of complex benzofurylethylamine derivatives. nih.gov

Transition Metal-Catalyzed Approaches in Benzofuran Synthesis

Transition metals play a crucial role in modern organic synthesis, and the construction of the benzofuran nucleus is no exception. acs.org Catalysts based on palladium, copper, rhodium, nickel, and ruthenium have been extensively used. acs.orgorganic-chemistry.orgnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-O bonds essential for the benzofuran skeleton. organic-chemistry.org For instance, the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by cyclization, is a classic method. rsc.orgnih.gov Palladium-catalyzed intramolecular C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers also yields 2-substituted benzofurans. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts, often used in conjunction with palladium in Sonogashira reactions, are also effective on their own. nih.gov Copper bromide (CuBr) can catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been employed in C- and O-allyl isomerization followed by ring-closing metathesis of 1-allyl-2-allyloxybenzenes to afford substituted benzofurans. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been developed for the formation of benzofuran derivatives. thieme-connect.com

A variety of transition metal-catalyzed reactions for benzofuran synthesis are summarized in the table below.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(PPh₃)₂Cl₂/CuI | o-Iodophenols and Terminal Alkynes | 2-Substituted Benzofurans | rsc.orgnih.gov |

| PdCl₂(CH₃CN)₂ | ortho-Cinnamyl Phenols | 2-Benzyl Benzofurans | organic-chemistry.org |

| CuBr | Terminal Alkynes and o-Hydroxybenzaldehyde N-Tosylhydrazones | Benzofurans | organic-chemistry.org |

| Ruthenium Catalyst | 1-Allyl-2-allyloxybenzenes | Substituted Benzofurans | organic-chemistry.org |

| Ni(OTf)₂/Zn powder | Aryl Halides and Aryl Ketones | 3-Phenylbenzofurans | thieme-connect.com |

| Rhodium Catalyst | Propargyl Alcohols and Aryl Boronic Acids | Substituted Benzofurans | acs.orgnih.gov |

Metal-Free Synthetic Methodologies

To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes to benzofurans have been developed. manchester.ac.uk These methods often rely on the use of hypervalent iodine reagents or base-mediated cyclizations. organic-chemistry.orgacs.org

Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene can mediate the cyclization of ortho-hydroxystilbenes to yield 2-arylbenzofurans. organic-chemistry.org An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes is also an effective method. nih.govorganic-chemistry.org

Base-Mediated Cyclizations: As mentioned earlier, strong bases like potassium t-butoxide can promote the intramolecular cyclization of appropriate precursors to form the benzofuran ring. researchgate.net

Pummerer Reaction/ acs.orgacs.org Sigmatropic Rearrangement: A unique transition-metal-free approach involves the reaction of benzothiophene (B83047) S-oxides with phenols, proceeding through an interrupted Pummerer reaction and a acs.orgacs.org sigmatropic rearrangement to furnish C3-arylated benzofurans. manchester.ac.ukacs.orgacs.org

Targeted Synthesis of 2,5-Dimethyl-3-phenylbenzofuran

While general methods for benzofuran synthesis are well-established, the specific synthesis of this compound requires tailored reaction pathways and precursor design.

Specific Reaction Pathways and Precursor Design

The synthesis of derivatives of this compound has been reported through the oxidation of a corresponding phenylsulfanyl precursor. For instance, 2,5-dimethyl-3-phenylsulfonyl-1-benzofuran was prepared by the oxidation of 2,5-dimethyl-3-phenylsulfanyl-1-benzofuran using 3-chloroperoxybenzoic acid. nih.gov Similarly, 2,5-dimethyl-3-(2-methylphenylsulfonyl)-1-benzofuran and 2,5-dimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran were synthesized from their respective phenylsulfanyl precursors. nih.govnih.gov

A nickel-catalyzed intramolecular nucleophilic addition reaction provides a route to 3-phenylbenzofuran derivatives. For example, 5-methyl-3-phenylbenzofuran was synthesized from 2-(2-iodophenoxy)-1-phenylethanone derivatives using a nickel catalyst and zinc powder. thieme-connect.com This suggests a potential pathway to this compound could involve a suitably substituted 2-(2-halo-4-methylphenoxy)-1-phenylethan-1-one precursor.

Another potential route could be adapted from the synthesis of 2-benzylbenzofuran derivatives. This involves the reaction of nitroalkenes with Grignard reagents, followed by a Nef reaction and acid-mediated cyclization. researchgate.net The synthesis of 2-phenylbenzofuran (B156813) has also been achieved from 3-phenylcoumarin. clockss.org

| Precursor | Reagents | Product | Reference |

| 2,5-dimethyl-3-phenylsulfanyl-1-benzofuran | 3-Chloroperoxybenzoic acid | 2,5-dimethyl-3-phenylsulfonyl-1-benzofuran | nih.gov |

| 2,5-dimethyl-3-(2-methylphenylsulfanyl)-1-benzofuran | 3-Chloroperoxybenzoic acid | 2,5-dimethyl-3-(2-methylphenylsulfonyl)-1-benzofuran | nih.gov |

| 2,5-dimethyl-3-(4-methylphenylsulfanyl)-1-benzofuran | 3-Chloroperoxybenzoic acid | 2,5-dimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran | nih.gov |

| 2-(2-Iodo-4-methylphenoxy)-1-phenylethanone (Hypothetical) | Ni(OTf)₂/Zn powder | 5-Methyl-3-phenylbenzofuran | thieme-connect.com |

Innovative and Catalytic Strategies for Diversely Substituted Benzofurans

Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing the benzofuran core. nih.govacs.org These strategies often employ transition metal catalysts and aim to improve yields, regioselectivity, and substrate scope while utilizing milder reaction conditions. organic-chemistry.orgacs.org

Oxidative Cyclization Protocols

Oxidative cyclization represents a powerful tool for the synthesis of benzofurans. These reactions typically involve the formation of a key C-O bond through an intramolecular cyclization process facilitated by an oxidizing agent.

One notable method involves the hypervalent iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes . Using a catalytic amount (10 mol%) of (diacetoxyiodo)benzene [PhI(OAc)2] in the presence of m-chloroperbenzoic acid as the terminal oxidant, a variety of 2-arylbenzofurans can be synthesized in good to excellent yields. organic-chemistry.orgnih.gov A metal-free alternative using a stoichiometric amount of PhI(OAc)2 in acetonitrile also provides good yields of 2-arylbenzofurans. organic-chemistry.org

Palladium-catalyzed oxidative cyclization is another prominent strategy. For instance, the intramolecular oxidative cyclization of ortho-cinnamyl phenols using a [PdCl2(CH3CN)2] catalyst and benzoquinone as an oxidant affords functionalized 2-benzyl benzofurans. organic-chemistry.org This approach can be integrated into a one-pot sequence starting from readily available phenols and alcohols. organic-chemistry.orgnih.gov

Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes offers a regioselective, one-pot procedure for producing polysubstituted benzofurans. rsc.org This transformation proceeds through a sequential nucleophilic addition and oxidative cyclization, accommodating a wide range of substrates. rsc.org Zinc and manganese complexes, in the presence of TEMPO as an oxidant, have also been employed for the efficient oxidative cyclization of 2'-hydroxychalcones to yield flavone derivatives, a class of benzofuran-containing compounds. organic-chemistry.org This method is characterized by its high atom economy and use of benign solvents. organic-chemistry.org

| Catalyst System | Starting Materials | Key Features |

| PhI(OAc)₂ (catalytic) / m-CPBA | 2-Hydroxystilbenes | Iodine(III)-catalyzed, good to excellent yields. organic-chemistry.orgnih.gov |

| PhI(OAc)₂ (stoichiometric) | 2-Hydroxystilbenes | Metal-free, good yields. organic-chemistry.org |

| [PdCl₂(CH₃CN)₂] / Benzoquinone | ortho-Cinnamyl phenols | Regioselective for 2-benzyl benzofurans. organic-chemistry.org |

| Copper catalyst / O₂ | Phenols and Alkynes | One-pot, regioselective, aerobic conditions. rsc.org |

| Zinc or Manganese complexes / TEMPO | 2'-Hydroxychalcones | High atom economy, uses benign solvents. organic-chemistry.org |

Radical Reaction Pathways in Benzofuran Formation

Radical reactions offer unique pathways for the construction of the benzofuran nucleus. These methods often involve the generation of a radical intermediate that undergoes cyclization.

A visible-light-mediated approach has been developed for the synthesis of benzofuran derivatives from disulfides and enynes. nih.gov This reaction proceeds through the formation of an enyene peroxo radical, followed by a 1,5-proton transfer to yield the benzofuran. nih.gov Another radical-mediated pathway involves a 5-exo-dig cyclization, which has been utilized in the synthesis of benzofurans. acs.org

Copper-catalyzed reactions can also proceed through radical intermediates. For example, the reaction of a benzothiophene derivative with a copper catalyst can generate a radical intermediate that, after cyclization, oxidation, and deprotonation, forms a benzofuran derivative. acs.org The formation of benzofuran and dibenzofuran in combustion processes has been studied through detailed analysis of reaction pathways involving triplet oxygen atom and hydroxyl radical addition reactions. bohrium.com These studies provide insights into the fundamental radical processes that can lead to benzofuran formation. bohrium.com Furthermore, a unique free radical cyclization cascade has been highlighted as an excellent method for constructing complex polycyclic benzofuran compounds. rsc.org

Rearrangement-Based Synthetic Approaches

Molecular rearrangements provide another avenue for the synthesis of substituted benzofurans. These reactions often involve the migration of a group to facilitate the formation of the benzofuran ring system.

A notable example is the charge-accelerated bohrium.combohrium.com-sigmatropic rearrangement . The reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic anhydride leads to the formation of highly substituted benzofurans. tus.ac.jprsc.org This process involves a bohrium.combohrium.com-sigmatropic rearrangement followed by substituent migration. rsc.org This method has been successfully applied to the synthesis of multiaryl-substituted and even fully substituted benzofurans. rsc.org

The Claisen rearrangement is another powerful tool in benzofuran synthesis. Gold and silver-based catalysts have been used to promote a sequence involving a Claisen rearrangement to synthesize benzofuran heterocycles. nih.govacs.org

| Rearrangement Type | Starting Materials | Key Features |

| Charge-accelerated bohrium.combohrium.com-sigmatropic rearrangement | 2,6-Disubstituted phenols and Alkynyl sulfoxides | Allows for the synthesis of highly and fully substituted benzofurans. tus.ac.jprsc.org |

| Claisen rearrangement | Quinols | Catalyzed by gold and silver. nih.govacs.org |

Multi-Component and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for the construction of complex molecules like benzofurans from simple starting materials in a single operation. tandfonline.comtandfonline.com These approaches are valued for their atom economy and operational simplicity.

A one-pot, five-component reaction has been developed to synthesize 1,5-disubstituted tetrazole-benzofuran hybrids. rsc.org This process involves a Ugi-azide multicomponent reaction coupled with a palladium/copper-catalyzed intramolecular cyclization. rsc.org

Copper-catalyzed one-pot syntheses are also prevalent. One such method involves the reaction of o-hydroxy aldehydes, amines, and diversely substituted alkynes in the presence of copper iodide. nih.govacs.org This reaction can be performed in a deep eutectic solvent, offering an environmentally benign approach. nih.govacs.org Another copper-catalyzed one-pot strategy utilizes substituted amines, salicylaldehydes, and calcium carbide (to generate alkynes in situ) to produce amino-substituted benzofurans in high yields. nih.govacs.org

A palladium-catalyzed one-pot protocol allows for the synthesis of disubstituted benzo[b]furans starting from 2-chloroaryl alkynes. organic-chemistry.org This method involves a phenol formation step followed by cyclization. organic-chemistry.org Similarly, a one-pot synthesis of various benzofurans can be achieved via Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles. organic-chemistry.org

Furthermore, a one-pot domino oxidation/[3+2] cyclization of a hydroquinone ester and ynamides provides access to densely substituted amino-functionalized benzofurans under mild conditions. researchgate.net

| Reaction Type | Catalysts/Reagents | Key Features |

| Five-component reaction | Pd/Cu | Synthesis of tetrazole-benzofuran hybrids. rsc.org |

| One-pot three-component | Copper iodide | Green synthesis using a deep eutectic solvent. nih.govacs.org |

| One-pot three-component | Copper bromide, Calcium carbide | In situ generation of alkynes. nih.govacs.org |

| One-pot phenol formation/cyclization | Palladium | Starts from 2-chloroaryl alkynes. organic-chemistry.org |

| One-pot Sonogashira/cyclization | Palladium nanoparticles | Catalyst can be recycled. organic-chemistry.org |

| One-pot domino oxidation/[3+2] cyclization | - | Access to amino-functionalized benzofurans. researchgate.net |

Reactivity Profiles and Transformational Chemistry of 2,5 Dimethyl 3 Phenylbenzofuran

Electrophilic Aromatic Substitution Reactions of Benzofurans

In benzofuran (B130515) systems, the furan (B31954) ring is more electron-rich than the benzene (B151609) ring, making it the primary site for electrophilic attack. Typically, substitution occurs preferentially at the C2 position, followed by the C3 position. However, in 2,5-dimethyl-3-phenylbenzofuran, these positions are already occupied. Consequently, electrophilic aromatic substitution is directed to the benzene portion of the molecule. The ether oxygen of the furan ring and the C5-methyl group are both activating, ortho- and para-directing groups. This directs incoming electrophiles primarily to the C4 and C6 positions.

Halogenation

Halogenation of substituted benzofurans can proceed via either electrophilic substitution on the aromatic rings or free-radical substitution on alkyl side chains. For this compound, electrophilic halogenation with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent would be expected to occur on the activated benzene ring, yielding a mixture of 4-bromo and 6-bromo derivatives.

In a related study on 2,3-dimethylbenzofuran, it was observed that chlorination and bromination predominantly lead to side-chain substitution. rsc.org The reaction proceeds via a heterolytic mechanism to give the 3-halomethyl-2-methylbenzofuran or via a free-radical mechanism to yield the 2-halomethyl-3-methylbenzofuran. rsc.org This suggests that under specific conditions, halogenation of the C5-methyl group on this compound could also be a competing pathway.

Table 1: Predicted Products of Halogenation of this compound

| Reagent/Conditions | Predicted Major Product(s) | Reaction Type |

| Br₂, Acetic Acid | 4-Bromo-2,5-dimethyl-3-phenylbenzofuran & 6-Bromo-2,5-dimethyl-3-phenylbenzofuran | Electrophilic Aromatic Substitution |

| NBS, CCl₄, Benzoyl Peroxide | 5-(Bromomethyl)-2-methyl-3-phenylbenzofuran | Free-Radical Halogenation |

Formylation and Acylation

Formylation and acylation are key C-C bond-forming reactions, typically carried out under Vilsmeier-Haack or Friedel-Crafts conditions, respectively. organic-chemistry.orgmasterorganicchemistry.com The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. jk-sci.comwikipedia.org For this compound, formylation is anticipated to occur at the C4 or C6 position of the benzene ring. ijpcbs.com

Friedel-Crafts acylation, employing an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃), would similarly result in acylation at the C4 or C6 positions. acs.orgrsc.org The choice of catalyst and reaction conditions can influence the regioselectivity of these reactions. masterorganicchemistry.comyoutube.com

Table 2: Expected Products of Formylation and Acylation

| Reaction | Reagents | Expected Product(s) |

| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | This compound-4-carbaldehyde & this compound-6-carbaldehyde |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2,5-dimethyl-3-phenylbenzofuran & 6-Acetyl-2,5-dimethyl-3-phenylbenzofuran |

Reductive Transformations of the Benzofuran Ring System

The benzofuran scaffold can undergo various reductive transformations, with the selective hydrogenation of the furanoid ring being a particularly valuable modification.

Selective Hydrogenation of the Furanoid Ring

The C2-C3 double bond of the furan ring in benzofurans can be selectively reduced to yield 2,3-dihydrobenzofurans, which are important structural motifs in many biologically active compounds. This transformation is typically achieved through catalytic hydrogenation. researchgate.net Various catalysts, including those based on rhodium, ruthenium, iridium, and palladium, have been developed for this purpose. acs.orgnih.govnih.gov

For this compound, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or a ruthenium-based system under a hydrogen atmosphere would be expected to selectively reduce the furan ring. acs.org This would yield 2,5-dimethyl-3-phenyl-2,3-dihydrobenzofuran. Studies have shown that introducing substituents on the furan ring can make the hydrogenation more challenging, but good yields are often achievable by adjusting reaction conditions. acs.orgnih.gov The presence of the C2-methyl and C3-phenyl groups may require specific catalysts or conditions to achieve high conversion and selectivity. acs.org

Table 3: Catalytic Systems for Selective Hydrogenation of Benzofurans

| Catalyst System | Substrate Type | Key Feature | Reference |

| Ruthenium Nanoparticles in Lewis Acidic Ionic Liquid | Substituted Benzofurans | High activity and selectivity for the furan ring. | acs.org |

| Iridium-Pyridine-Phosphinite Catalysts | 2- or 3-Substituted Benzofurans | High conversion and enantioselectivity for alkyl-substituted benzofurans. | nih.gov |

| Pd Nanoparticles on Ionic Liquid-modified SiO₂ | Furan-containing compounds | Complete saturation of furan rings with high yield. | nih.gov |

Nucleophilic Additions and Substitutions on Substituted Benzofurans

While less common than electrophilic substitutions, benzofurans can undergo nucleophilic reactions, particularly through metallation. Lithiation of benzofurans, typically with organolithium reagents like n-butyllithium or lithium diisopropylamide (LDA), creates a potent nucleophile that can react with various electrophiles. rsc.org

The site of lithiation is highly dependent on the substitution pattern. In unsubstituted benzofuran, lithiation occurs preferentially at the C2 position. rsc.org Since this position is blocked in this compound, deprotonation would likely occur at one of the available positions on the benzene ring (C4, C6, or C7) or potentially at the C5-methyl group, depending on the reaction conditions and the base used. The resulting organolithium species can then be quenched with an electrophile to introduce a new functional group. However, ring-opening of the furan moiety can be a competing side reaction during lithiation. rsc.orgnih.gov

Recent research has also shown that heteroatom-centered anions can act as super-electron-donors to initiate radical reactions, enabling the synthesis of 3-substituted benzofurans from 2-iodophenyl allenyl ethers. nih.gov

Other Advanced Chemical Reactions of Benzofuran Derivatives

The versatility of the benzofuran scaffold allows for its participation in a range of advanced chemical transformations, including cycloadditions and cross-coupling reactions. numberanalytics.comnih.gov

Cycloaddition reactions, such as the Diels-Alder reaction, can occur with the benzofuran ring acting as a diene or dienophile, although activation is often required. nih.gov Other cycloadditions, like [4+1] and [3+2] cycloadditions, have been developed to synthesize complex, fused benzofuran systems. nih.govacs.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the functionalization of benzofurans. dntb.gov.uanih.govacs.org These reactions typically require a halogenated benzofuran precursor. For instance, a 4- or 6-bromo derivative of this compound could be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or vinyl group at that position. dntb.gov.uabeilstein-journals.org Nickel-catalyzed cross-coupling reactions have also emerged as effective methods, even for activating challenging C-F bonds. beilstein-journals.orgnih.gov Additionally, nickel-catalyzed ring-opening reactions of benzofurans have been developed to produce functionalized phenol derivatives. acs.org

Advanced Spectroscopic and Structural Elucidation of 2,5 Dimethyl 3 Phenylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of a related compound, 2,5-Dimethyl-3-phenylsulfonyl-1-benzofuran, was recorded in CDCl₃ at 400 MHz. nih.gov The observed chemical shifts (δ) provide a template for predicting the spectrum of 2,5-Dimethyl-3-phenylbenzofuran.

For the sulfonyl analog, two singlets corresponding to the methyl groups appear at δ 2.45 (3H) and δ 2.79 (3H). nih.gov The protons on the benzofuran (B130515) ring system show a doublet at δ 7.10 (1H, J = 8.44 Hz) and another doublet at δ 7.29 (1H, J = 8.44 Hz), along with a singlet at δ 7.67 (1H). nih.gov The protons of the phenyl group exhibit a multiplet in the range of δ 7.47–7.60 (3H) and another multiplet at δ 7.97–8.03 (2H). nih.gov

For this compound, the signals for the two methyl groups at the C-2 and C-5 positions are expected to be singlets, likely in a similar region to the sulfonyl analog. The aromatic protons on the benzofuran and phenyl rings would also show characteristic splitting patterns and chemical shifts, although the exact values would differ due to the change in the electronic environment from the sulfonyl group to a direct phenyl linkage.

| Proton | Predicted Chemical Shift (δ) for this compound | Reference Data for 2,5-Dimethyl-3-phenylsulfonyl-1-benzofuran (δ, Multiplicity, J (Hz)) |

| 2-CH₃ | Singlet, ~2.4-2.8 ppm | 2.79, s |

| 5-CH₃ | Singlet, ~2.4-2.8 ppm | 2.45, s |

| Benzofuran Aromatic H | Doublet, ~7.0-7.5 ppm | 7.10, d, J = 8.44 |

| Benzofuran Aromatic H | Doublet, ~7.0-7.5 ppm | 7.29, d, J = 8.44 |

| Benzofuran Aromatic H | Singlet, ~7.5-7.8 ppm | 7.67, s |

| Phenyl Aromatic H | Multiplet, ~7.3-7.6 ppm | 7.47-7.60, m |

| Phenyl Aromatic H | Multiplet, ~7.3-7.6 ppm | 7.97-8.03, m |

This table presents predicted data based on a structurally similar compound.

While specific ¹³C NMR data for this compound is not available in the provided search results, analysis of related benzofuran structures indicates the expected chemical shift regions. The carbon atoms of the methyl groups would likely appear in the aliphatic region (δ 10-30 ppm). The aromatic carbons of the benzofuran and phenyl rings, as well as the carbons of the furan (B31954) ring, would resonate in the downfield region (δ 110-160 ppm). The quaternary carbons, such as C-2, C-3, C-3a, and C-7a, would have distinct chemical shifts.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For the related sulfonyl analog, 2,5-Dimethyl-3-phenylsulfonyl-1-benzofuran, electron ionization mass spectrometry (EI-MS) showed a molecular ion peak [M⁺] at m/z 286. nih.gov This corresponds to its molecular formula of C₁₆H₁₄O₃S. nih.gov

For this compound (C₁₈H₁₆O), the expected exact mass would be approximately 248.12 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at this m/z value. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the phenyl group or the furan ring.

| Compound | Molecular Formula | Expected Molecular Ion Peak (m/z) | Reference Data for Analog (m/z) |

| This compound | C₁₈H₁₆O | ~248 | N/A |

| 2,5-Dimethyl-3-phenylsulfonyl-1-benzofuran | C₁₆H₁₄O₃S | 286 | 286 [M⁺] nih.gov |

This table presents predicted data based on molecular formula and reference data for a structurally similar compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure is available for this compound, the crystallographic data for 2,5-Dimethyl-3-phenylsulfonyl-1-benzofuran offers valuable structural insights. nih.gov

The analog crystallizes in the triclinic space group P-1. nih.gov The benzofuran unit is nearly planar, and the phenyl ring is oriented at a significant dihedral angle to this plane (76.98 (9)°). nih.govnih.gov The crystal packing is stabilized by π–π stacking interactions between the furan and benzene (B151609) rings of adjacent molecules, with a centroid-centroid distance of 3.775 (4) Å. nih.govnih.gov

It is plausible that this compound would also adopt a structure where the phenyl group is twisted out of the plane of the benzofuran ring to minimize steric hindrance. The solid-state packing would likely be influenced by van der Waals forces and potentially weak C-H···π interactions.

| Crystallographic Parameter | Data for 2,5-Dimethyl-3-phenylsulfonyl-1-benzofuran |

| Crystal system | Triclinic nih.gov |

| Space group | P-1 nih.gov |

| a (Å) | 7.476 (4) nih.gov |

| b (Å) | 9.448 (5) nih.gov |

| c (Å) | 11.283 (6) nih.gov |

| α (°) | 110.834 (8) nih.gov |

| β (°) | 95.651 (9) nih.gov |

| γ (°) | 106.122 (9) nih.gov |

| Volume (ų) | 698.0 (6) nih.gov |

| Z | 2 nih.gov |

This table presents crystallographic data for a structurally similar compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorptions corresponding to C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic rings, and C-O-C stretching of the furan ether linkage.

Specifically, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching bands are expected in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the benzofuran ring would likely produce a strong absorption in the 1250-1050 cm⁻¹ region. While no specific IR data for the target compound was found, the synthesis of a related compound, 2,5-dimethyl-3-(6-methoxy-m-tolyl)-benzofuran, notes the use of IR spectroscopy for characterization, suggesting such data is obtainable.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (CH₃) | 2975-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O-C Ether Stretch | 1250-1050 |

This table presents expected vibrational frequencies based on general IR correlation charts.

Design Principles and Synthetic Exploration of 2,5 Dimethyl 3 Phenylbenzofuran Analogs

Rational Design Strategies for Substituted Benzofuran (B130515) Architectures

The rational design of substituted benzofuran architectures is primarily driven by the goal of creating novel molecules with specific, enhanced biological functions. mdpi.com Benzofuran derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, and antioxidant activities. scienceopen.comnih.gov The core principle of the design strategy is to use the benzofuran nucleus as a foundational scaffold and introduce various substituents at specific positions to modulate its physicochemical properties and biological activity. mdpi.com

Structure-activity relationship (SAR) studies are central to this design process. nih.gov Research has shown that the type and position of substituents on the benzofuran ring are critical determinants of a compound's therapeutic efficacy and selectivity. mdpi.com For instance, in the context of anticancer activity, substitutions at the C-2 and C-3 positions of the benzofuran ring have been identified as particularly important for cytotoxicity. mdpi.com

A key strategy involves the creation of hybrid molecules where the benzofuran scaffold is combined with other pharmacologically active moieties. This approach aims to develop compounds that can interact with multiple biological targets. An example of this is the design of benzofuran hybrids intended to act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2), two key targets in cancer therapy. nih.gov By carefully selecting and positioning functional groups, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with target proteins. nih.gov

The design process often begins with a lead compound, which could be a natural product or a previously synthesized molecule, and proceeds by systematically modifying its structure. These modifications can include:

Isosteric replacement: Swapping atoms or groups with others that have similar size and electronic properties.

Homologation: Increasing the length of alkyl chains.

Positional isomerization: Moving substituents to different positions on the scaffold.

Introduction of functional groups: Adding groups like halogens, hydroxyls, or amines to introduce new interactions with biological targets. mdpi.com

Ultimately, the goal is to develop a comprehensive understanding of how structural changes affect biological activity, enabling the predictive design of more potent and selective therapeutic agents. nih.gov

Scaffold Functionalization and Diversification Approaches

The synthesis of a diverse library of 2,5-Dimethyl-3-phenylbenzofuran analogs relies on a variety of methods for both constructing the core benzofuran scaffold and subsequently functionalizing it. Transition-metal-catalyzed reactions are particularly powerful tools for this purpose. acs.org

One of the most versatile methods for creating the benzofuran ring is through intramolecular cyclization. Palladium-catalyzed coupling reactions, for example, can be used to join components like o-iodophenols and terminal alkynes, which then cyclize to form the 2,3-disubstituted benzofuran core. dtu.dknih.gov Other catalytic systems, including those based on copper and nickel, have also been successfully employed. acs.orgthieme-connect.com The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of functional groups, allowing for the synthesis of complex architectures.

Once the basic this compound scaffold is established, further diversification can be achieved through various functionalization reactions. A direct example is the synthesis of 2,5-dimethyl-3-phenylsulfonyl-1-benzofuran. This compound is prepared by the oxidation of its precursor, 2,5-dimethyl-3-phenylsulfanyl-1-benzofuran, using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA). nih.govnih.gov This reaction specifically modifies the substituent at the C-3 position, demonstrating a targeted functionalization of the scaffold.

Novel synthetic methods continue to be developed to create highly substituted benzofurans. One such approach involves a charge-accelerated nih.govnih.gov-sigmatropic rearrangement using 2,6-disubstituted phenols and alkynyl sulfoxides, which allows for the synthesis of multiaryl-substituted and even fully substituted benzofurans. rsc.org

The table below summarizes several key synthetic strategies used to construct and diversify benzofuran scaffolds.

| Method | Description | Starting Materials | Resulting Structure |

| Palladium-Catalyzed Coupling/Cyclization | A palladium catalyst couples an alkyne and a phenol derivative, followed by an intramolecular reaction to close the furan (B31954) ring. dtu.dk | o-halophenols, Terminal alkynes | 2,3-Disubstituted benzofurans |

| McMurry Reaction | A reductive coupling of two carbonyl groups promoted by a low-valent titanium reagent to form an alkene, which is part of the furan ring. jocpr.com | o-hydroxyacetophenone derivatives | Substituted benzofurans |

| Oxidative Cyclization | An oxidizing agent is used to promote the cyclization of a precursor molecule, such as a 2-hydroxystilbene, to form the furan ring. nih.gov | 2-hydroxystilbenes | 2-Arylbenzofurans |

| Wittig Reaction | An intramolecular Wittig reaction can be used to form the furan ring, sometimes leading to acylation at the C-3 position as a side reaction. sciforum.net | 2-hydroxybenzyltriphenylphosphonium salts, Acyl chlorides | 2-Phenylbenzofurans |

| Oxidation of Thioethers | A sulfide group attached to the benzofuran core is oxidized to a sulfone, functionalizing the existing scaffold. nih.govnih.gov | 3-Phenylsulfanyl-benzofuran derivatives | 3-Phenylsulfonyl-benzofuran derivatives |

Structure-Reactivity Relationships in Benzofuran Derivative Synthesis

The inherent chemical structure of the benzofuran ring system and its existing substituents profoundly influences its reactivity in subsequent synthetic transformations. researchgate.net The electron-rich nature of the heterocyclic ring makes it susceptible to electrophilic substitution, but the position of attack (regioselectivity) is directed by the substituents already present on the scaffold.

For example, Vilsmeier-Haack formylation, a common method for introducing an aldehyde group, on 3-phenyl-5,7-dimethoxybenzo[b]furan occurs specifically at the C-2 position. researchgate.net This indicates that the electronic effects of the methoxy and phenyl groups direct the incoming electrophile to that site. Understanding such relationships is crucial for planning multi-step syntheses of complex benzofuran derivatives.

The reactivity can also be influenced by the reaction conditions, sometimes leading to unexpected but synthetically useful products. In an attempt to synthesize 2-phenylbenzofurans via an intramolecular Wittig reaction, researchers observed the formation of a significant side product: 2-phenyl-3-benzoylbenzofuran. sciforum.net This C-3 acylation was not the primary goal but revealed a novel reactivity pattern for the intermediates under the specific reaction conditions, providing a new route to 3-aroylbenzofurans that are otherwise difficult to synthesize. sciforum.net

The presence of specific functional groups can either activate or deactivate the benzofuran ring towards certain reactions. Halogen atoms, for instance, are often introduced onto the scaffold not only to modulate biological activity but also to serve as synthetic handles for further modifications via transition-metal-catalyzed cross-coupling reactions. researchgate.net The position of this halogenation is a critical factor, as it determines which parts of the molecule can be further diversified. mdpi.comresearchgate.net

The following table provides examples illustrating the relationship between the benzofuran structure and its reactivity in different chemical reactions.

| Reaction | Starting Substituents | Reagents | Outcome/Regioselectivity |

| Vilsmeier Formylation | 3-Phenyl, 5,7-Dimethoxy | N,N-dimethylformamide, POCl₃ | Formylation occurs at the C-2 position. researchgate.net |

| Halogenation | 2-Methyl | N-bromosuccinimide (NBS) | Bromination can be directed to specific positions depending on the full substitution pattern. researchgate.net |

| Intramolecular Wittig Reaction | 2-hydroxybenzylphosphonium salt | Benzoyl chloride, Et₃N | In addition to the expected C2-C3 bond formation to yield 2-phenylbenzofuran (B156813), unexpected acylation occurs at the C-3 position. sciforum.net |

| Oxidation | 3-Phenylsulfanyl | 3-Chloroperoxybenzoic acid (m-CPBA) | The sulfide at C-3 is selectively oxidized to a sulfone without altering the core benzofuran ring. nih.gov |

By studying these structure-reactivity relationships, chemists can better predict the outcomes of reactions and design more efficient and selective synthetic routes to novel this compound analogs and other complex benzofuran derivatives.

Emerging Research Directions and Future Perspectives in 2,5 Dimethyl 3 Phenylbenzofuran Chemistry

Advancements in Catalytic and Metal-Free Benzofuran (B130515) Methodologies

To overcome the challenges in benzofuran synthesis, significant efforts have been directed towards the development of novel catalytic and metal-free methodologies. These advanced approaches offer greater efficiency, milder reaction conditions, and improved functional group tolerance.

Catalytic Methodologies:

Transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted benzofurans. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has proven effective for constructing the benzofuran skeleton. thieme-connect.com For instance, the synthesis of 2-methyl-3-phenylbenzofuran (B15210741) has been achieved using this method. thieme-connect.com This highlights the potential of nickel catalysis for accessing 2,5-dimethyl-3-phenylbenzofuran. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have also been extensively used to construct the necessary precursors for benzofuran synthesis. organic-chemistry.org

Recent research has focused on developing more sustainable and economical catalytic systems. For example, nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols using molecular oxygen as the oxidant provides a direct route to 3-aryl benzofurans. rsc.orgnih.gov This method avoids the need for stoichiometric and often sacrificial hydrogen acceptors.

Catalytic Approaches to Substituted Benzofurans

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Nickel/Zinc powder | Intramolecular nucleophilic addition | Effective for synthesizing 3-aryl and 2,3-disubstituted benzofurans. | thieme-connect.com |

| Nickel(acac)₂/O₂ | Intramolecular dehydrogenative coupling | Uses O₂ as a green oxidant, avoiding sacrificial acceptors. | rsc.orgnih.gov |

| Palladium/Copper | Sonogashira coupling followed by cyclization | A versatile method for constructing a wide range of substituted benzofurans. | organic-chemistry.org |

| Ruthenium | Isomerization followed by ring-closing metathesis | Allows for the synthesis of substituted benzofurans from allyloxybenzene precursors. | organic-chemistry.org |

Metal-Free Methodologies:

In parallel to catalytic advancements, metal-free synthetic strategies have gained significant traction. These methods offer the advantage of avoiding potentially toxic and expensive transition metals. One notable approach involves the intramolecular cyclization of ortho-bromobenzylketones promoted by a strong base like potassium t-butoxide. researchgate.net Another innovative metal-free route utilizes the unique reactivity of sulfoxides. Phenols can be combined with benzothiophene (B83047) S-oxides in a sequence involving an interrupted Pummerer reaction and a nih.govnih.gov sigmatropic rearrangement to yield C3-arylated benzofurans. manchester.ac.uk

Hypervalent iodine reagents have also been employed to mediate the oxidative cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans under metal-free conditions. organic-chemistry.org Furthermore, acid-catalyzed cyclization of acetals provides a direct pathway to the benzofuran core, although regioselectivity can be a challenge that requires careful optimization. wuxiapptec.com

Metal-Free Approaches to Substituted Benzofurans

| Reagent/Promoter | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Potassium t-butoxide | Intramolecular cyclization | A simple and efficient method for cyclizing o-bromobenzylketones. | researchgate.net |

| Benzothiophene S-oxides/Acid | Interrupted Pummerer reaction/ nih.govnih.gov sigmatropic rearrangement | A novel approach for the synthesis of C3-arylated benzofurans. | manchester.ac.uk |

| Hypervalent iodine reagents | Oxidative cyclization | Enables the metal-free synthesis of 2-arylbenzofurans from o-hydroxystilbenes. | organic-chemistry.org |

| Polyphosphoric acid (PPA) | Acid-catalyzed cyclization | A direct method for constructing the benzofuran scaffold from acetal (B89532) precursors. | wuxiapptec.com |

Theoretical Predictions Guiding Future Experimental Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, reactivity, and properties of benzofuran derivatives, thereby guiding experimental efforts. DFT calculations can provide valuable insights into molecular geometries, electronic structures, and reaction mechanisms, which can help in the rational design of new synthetic routes and novel benzofuran-based materials. nih.govrsc.orgresearchgate.netphyschemres.org

For instance, DFT studies on 2-phenylbenzofuran (B156813) derivatives have been used to calculate properties such as HOMO-LUMO energy gaps, charge distributions, and local reactivity descriptors. physchemres.org These calculations help to predict the most reactive sites in the molecule and can inform the design of selective functionalization reactions. Theoretical investigations into the vibrational spectra of benzofuran and its derivatives have also been conducted, with calculated DFT frequencies showing good agreement with experimental observations. nih.gov

In the context of this compound, theoretical studies can be particularly valuable for predicting its conformational preferences and the energy barriers for different reaction pathways. For example, quantum mechanical calculations have been used to rationalize the regioselectivity of acid-catalyzed cyclizations in benzofuran synthesis by comparing the activation energies of competing pathways. wuxiapptec.com Such predictive power allows for the optimization of reaction conditions to favor the formation of the desired product.

Furthermore, computational studies are being applied to explore the potential of substituted benzofurans in materials science, for example, by predicting their nonlinear optical (NLO) properties. physchemres.org The development of new benzofuran derivatives with tailored electronic properties, guided by theoretical predictions, is an active area of research. rsc.org The synergy between theoretical calculations and experimental work is expected to accelerate the discovery of novel synthetic methodologies and the development of new applications for this compound and related compounds.

Theoretical and Experimental Data for Benzofuran Derivatives

| Compound | Method | Key Finding | Reference |

|---|---|---|---|

| 2-Phenylbenzofuran | DFT (GGA-PBE/6-31G(d,p)) | Calculation of HOMO-LUMO gap, NLO properties, and reactivity descriptors. | physchemres.org |

| Benzofuran and derivatives | Ab initio and DFT (B3LYP) | Vibrational frequencies calculated by DFT show good agreement with experimental spectra. | nih.gov |

| 2,5-Dimethyl-3-phenylsulfonyl-1-benzofuran | X-ray Crystallography | The benzofuran unit is essentially planar, with the phenyl ring at a dihedral angle of 76.98°. | nih.gov |

| Benzofuran-stilbene hybrids | DFT (B3LYP/6-311G(d,p)) | Prediction of antioxidative activity based on O-H bond dissociation energies. | rsc.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Dimethyl-3-phenylbenzofuran, and what methodological considerations are critical for reproducibility?

- Answer : A validated approach involves cyclization reactions using substituted phenols and alkenes. For example, 4-methoxyphenol and styrene can be reacted in hexafluoropropan-2-ol (HFIP) with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature, yielding structurally analogous benzofuran derivatives . Key considerations include solvent choice (HFIP enhances electrophilic substitution), oxidant stoichiometry, and reaction monitoring via TLC or HPLC. Purification often requires column chromatography with silica gel and characterization via IR, H/C NMR, and HRMS .

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, substituted dihydrofuran analogs (e.g., brominated derivatives) have been resolved using single-crystal X-ray diffraction, revealing bond angles, torsion angles, and intermolecular interactions like C–H⋯H or halogen contacts . Complementary techniques include NMR for substituent positioning and mass spectrometry for molecular weight validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : While direct safety data for this compound are limited, analogous furan derivatives require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. Consult safety data sheets (SDS) for structurally similar compounds (e.g., 4-methoxy-2,5-dimethylfuran-3(2H)-one) to infer hazards, and ensure emergency eyewash/shower access .

Advanced Research Questions

Q. How can contradictions in spectroscopic or thermodynamic data for this compound derivatives be resolved?

- Answer : Discrepancies often arise from impurities, solvent effects, or polymorphic forms. Cross-validate data using multiple techniques: e.g., compare experimental NMR shifts with computational predictions (DFT calculations) or reconcile melting points with crystallographic data. For thermodynamic properties (e.g., enthalpy of formation), refer to studies on alkyl-substituted furans, which highlight substituent effects on stability .

Q. What strategies are effective for analyzing non-covalent interactions in this compound crystals?

- Answer : Crystal packing analysis via Hirshfeld surfaces and fingerprint plots can quantify interactions like π-π stacking or halogen bonds. For example, brominated dihydrofurans exhibit Br⋯Br contacts (3.4–3.6 Å) and C–H⋯H interactions, which stabilize the lattice . Pair these findings with DFT-based energy decomposition analyses to rank interaction strengths.

Q. How does the electronic nature of substituents influence the reactivity of this compound in electrophilic substitution reactions?

- Answer : Electron-donating groups (e.g., methyl or methoxy) on the phenyl ring enhance electrophilic substitution at the 3-position. Mechanistic studies on sulfinyl-substituted analogs show that steric effects from bulky groups (e.g., 4-methylphenylsulfinyl) direct regioselectivity, which can be modeled using Hammett constants or frontier molecular orbital (FMO) theory .

Q. What analytical challenges arise in detecting trace amounts of this compound in complex matrices, and how can they be addressed?

- Answer : Co-eluting compounds in GC-MS or HPLC can obscure detection. Optimize separation using polar stationary phases (e.g., DB-WAX for GC) or gradient elution with acetonitrile/water in HPLC. For quantification, employ isotope dilution mass spectrometry (IDMS) or standard addition methods, as seen in furan analysis in food matrices .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.